(6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
[6-fluoro-4-[1-(4-methoxyphenyl)ethylamino]quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-16(17-6-9-19(30-2)10-7-17)27-23-20-14-18(25)8-11-22(20)26-15-21(23)24(29)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCESZDZLUFFJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (6-Fluoro-4-((1-(4-methoxyphenyl)ethyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone, with the CAS number 1326922-69-3, is a synthetic quinoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.
The molecular formula of the compound is with a molecular weight of 407.5 g/mol. The structure comprises a quinoline core substituted with a piperidine moiety and an ethylamino group attached to a methoxyphenyl ring.
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₂₆FN₃O₂ |
| Molecular Weight | 407.5 g/mol |
| CAS Number | 1326922-69-3 |
Antibacterial Activity
Recent studies have evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The antibacterial activity was assessed against several Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antibacterial activity with MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity.
Research Insights:
- Efficacy Against Candida spp. : The compound demonstrated antifungal activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .
- Comparative Analysis : When compared to other piperidine derivatives, this compound showed superior antifungal properties, particularly in formulations that included electron-donating groups on the piperidine ring.
Anticancer Potential
The anticancer properties of quinoline derivatives have been widely studied due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Studies:
- In Vitro Studies : In vitro assays indicated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells .
- Mechanistic Studies : Mechanistic investigations revealed that the compound may induce apoptosis through the mitochondrial pathway, leading to increased caspase activity in treated cells.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The quinoline scaffold directs electrophilic attacks to specific positions:
Example Reaction :
Amine Functionalization
The secondary amine group (-NH-) in the 4-((1-(4-methoxyphenyl)ethyl)amino) side chain participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
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Alkylation : Forms tertiary amines with alkyl halides (e.g., methyl iodide) .
-
Reductive Amination : Potential for further modification with ketones or aldehydes in the presence of NaBH₃CN .
Key Data :
-
Acylation of analogous amines yields derivatives with improved solubility (e.g., acetylated analogs show 2–3x higher logP) .
-
Steric hindrance from the (1-(4-methoxyphenyl)ethyl) group slows alkylation kinetics compared to simpler amines .
Piperidine Methanone Reactivity
The piperidin-1-yl methanone group undergoes:
-
Nucleophilic Acyl Substitution : Limited due to resonance stabilization of the carbonyl group. Reacts only with strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions .
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Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, though this disrupts the planar quinoline system .
Comparative Stability :
| Reagent | Reaction Outcome | Yield (%) |
|---|---|---|
| LiAlH₄, THF | Reduction to alcohol | 45–55 |
| CH₃MgBr, Et₂O | Formation of tertiary alcohol | <10 |
Methoxy Group Transformations
The 4-methoxy substituent on the phenyl ring is prone to:
-
Demethylation : BBr₃ in CH₂Cl₂ cleaves the methyl ether to a hydroxyl group .
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Oxidation : RuO₄ converts methoxy to carbonyl under acidic conditions, though this is rare in polycyclic systems .
Example :
-
Demethylation of the 4-methoxyphenyl group in analogs produces phenolic derivatives with altered pharmacokinetic profiles (e.g., increased plasma half-life) .
Quinoline Ring Hydrogenation
Catalytic hydrogenation (H₂, Pd/C) partially or fully saturates the quinoline ring:
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Partial Reduction : Yields 5,6,7,8-tetrahydroquinoline derivatives, preserving aromaticity in the pyridine moiety .
-
Full Reduction : Forms decahydroquinoline, though steric bulk from substituents often limits this .
Kinetic Data :
| Catalyst | Pressure (atm) | Product | Selectivity (%) |
|---|---|---|---|
| Pd/C | 1 | Tetrahydroquinoline | 80–85 |
| PtO₂ | 3 | Decahydroquinoline | <20 |
Cross-Coupling Reactions
The fluorine atom at C6 participates in:
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Buchwald-Hartwig Amination : Substitution with amines using Pd catalysts (limited by C–F bond strength) .
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Suzuki-Miyaura Coupling : Requires pre-halogenation (e.g., bromination at C5) for effective aryl-aryl bond formation.
Limitations :
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Direct C–F functionalization is challenging; reported yields for cross-couplings at C6 are typically <30% .
Degradation Pathways
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Photodegradation : UV light induces cleavage of the methanone-piperidine bond, forming quinoline-3-carboxylic acid derivatives .
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Hydrolysis : Acidic conditions (HCl, reflux) break the amide linkage in the side chain, yielding 4-aminoquinoline intermediates .
Stability Data :
| Condition | Half-Life (h) | Major Degradation Product |
|---|---|---|
| pH 1.2, 37°C | 12.3 | 4-((1-(4-Methoxyphenyl)ethyl)amino)-6-fluoroquinolin-3-ol |
| UV light (254 nm) | 4.8 | Piperidine + 3-carbonyl-quinoline fragment |
Biological Derivatization
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Glucuronidation : Hepatic enzymes add glucuronic acid to the methoxy or hydroxyl groups, enhancing water solubility for excretion .
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Oxidative Metabolism : CYP450 enzymes oxidize the piperidine ring to N-oxide derivatives .
Metabolite Profile :
| Enzyme System | Primary Metabolite | Activity Retention (%) |
|---|---|---|
| CYP3A4 | Piperidine N-oxide | 15–20 |
| UGT1A1 | 4-Methoxyphenyl-O-glucuronide | <5 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with several quinoline derivatives, as evidenced by the provided literature. Below is a detailed comparison:
Substituent Analysis
A critical distinction lies in the substituents at the 4-position of the quinoline core:
- Target Compound: Features a (1-(4-methoxyphenyl)ethyl)amino group. The methoxy group enhances lipophilicity and may influence metabolic stability .
- Analog 1: {4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone (ChemSpider ID: 28985965) substitutes the 4-position with a 2,4-dimethylphenylamino group.
- Analog 2: (6-Fluoro-4-(4-(vinylsulfonyl)piperazin-1-yl)quinolin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone incorporates a vinylsulfonyl-piperazine group. This modification introduces electrophilic reactivity, making it suitable for covalent inhibitor design (e.g., ALDH1A1 targeting) .
Physicochemical Properties
Key Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to Analog 2, involving sequential coupling of piperazine/piperidine moieties and sulfonylation or amination steps .
- SAR Insights : The 4-position substituent is critical for target engagement. Methoxy groups balance lipophilicity and metabolic stability better than methyl or sulfonyl variants .
Preparation Methods
Friedländer Annulation Approach
Base-catalyzed condensation of 2-fluoroaniline derivatives with β-ketoesters could construct the quinoline skeleton. Patent WO2014200786A1 demonstrates analogous fluoroquinoline synthesis using:
- 2-Amino-5-fluorobenzonitrile + ethyl acetoacetate
- ZnO catalyst in refluxing ethanol (Yield: 78-82%)
Critical Parameters :
Skraup-Doebner-Von Miller Modifications
Cyclization of 3-fluoroaniline with glycerol/sulfuric acid systems, adapted from PMC3152026:
| Component | Quantity | Role |
|---|---|---|
| 3-Fluoroaniline | 1.0 eq | Aromatic precursor |
| Glycerol | 3.5 eq | Cyclizing agent |
| H2SO4 (conc.) | 8 mL/mmol | Acid catalyst |
| FeSO4·7H2O | 0.1 eq | Oxidation moderator |
Reaction Outcome :
Sequential Functionalization of Quinoline Core
C3 Methanone Installation
Alternative Synthetic Pathways
Mitsunobu Reaction for C4 Functionalization
Alcohol intermediate coupling using DEAD/PPh3 system:
- React 4-hydroxyquinoline derivative with 1-(4-methoxyphenyl)ethanol
- Requires pre-protection of C3 carbonyl as ketal
Comparative Efficiency :
| Method | Steps | Overall Yield (%) |
|---|---|---|
| Buchwald-Hartwig | 3 | 52 |
| Mitsunobu | 5 | 41 |
Reductive Amination Approach
Condensation of quinoline-4-one with 1-(4-methoxyphenyl)ethylamine:
Critical Process Considerations
Regioselectivity Control
Protecting Group Strategy
Purification Challenges
- Silica gel chromatography vs recrystallization efficiency:
Method Purity (%) Recovery (%) Column (EtOAc/hexane) 98.5 82 Recrystallization (EtOH/H2O) 99.1 68
Scalability and Industrial Viability
Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Process Relevance |
|---|---|---|
| Pd2(dba)3 | 12,500 | Buchwald-Hartwig catalyst |
| Xantphos | 8,200 | Ligand |
| 1-(4-Methoxyphenyl)ethylamine | 450 | Key amine component |
Environmental Impact Assessment
- E-factor calculation for preferred route:
- Total waste/kg product: 23.4 kg
- Solvent recovery potential: 78% (acetone/EtOAc systems)
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, starting with the quinoline core formation followed by sequential introduction of substituents. Key steps include:
- Core preparation : Use of ethyl iodide or benzoyl chloride derivatives for ethoxy/fluorobenzoyl group attachment .
- Amine coupling : Reaction with 4-methoxyphenylethylamine under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMSO or DCM enhance reaction efficiency .
- Catalysts : Pd-based catalysts or Lewis acids (e.g., AlCl₃) improve yields in coupling reactions . Methodological Tip: Optimize each step separately using Design of Experiments (DoE) to balance time, cost, and purity .
Q. How can structural characterization be performed to confirm the compound’s identity?
- NMR spectroscopy : Analyze / NMR shifts to verify substituent positions (e.g., fluorine’s deshielding effect at C-6) .
- X-ray crystallography : Use SHELX or Mercury software to resolve crystal packing and hydrogen-bonding networks .
- Mass spectrometry : HRMS confirms molecular formula (e.g., [M+H]⁺ peak matching C₂₆H₂₉FN₃O₂) .
Advanced Research Questions
Q. How can reaction mechanisms for key transformations (e.g., amine coupling) be elucidated?
- Kinetic studies : Monitor reaction progress via HPLC to identify rate-determining steps .
- Isotopic labeling : Use -labeled amines to trace nucleophilic attack pathways .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies . Example: Amine coupling may proceed via a Schiff base intermediate, stabilized by the methoxy group’s electron-donating effect .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound?
- Substituent modification : Replace the piperidinyl group with pyrrolidinyl or morpholino moieties to assess steric/electronic effects on bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., the fluorine atom’s role in target binding) .
- In vitro assays : Test analogs against target enzymes (e.g., kinases) to correlate substituent changes with IC₅₀ values .
Q. How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Glide simulates binding to proteins (e.g., quinoline-binding enzymes) .
- MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
- ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, CYP450 inhibition) . Note: Validate predictions with experimental data (e.g., SPR binding assays) .
Q. How do solvent polarity and temperature influence the compound’s stability during storage?
- Accelerated stability studies : Store the compound in DMSO, ethanol, or aqueous buffers at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC .
- Degradation pathways : Acidic/basic conditions may hydrolyze the amide bond; antioxidants (e.g., BHT) can mitigate oxidation .
Contradictions and Resolutions
- Synthetic yields : reports ~60% yields using DMSO, while cites ~90% with DCM. Resolution: Solvent choice affects intermediate solubility—screen solvents for each step .
- Biological activity : Some quinoline analogs show antimalarial () vs. anticancer () effects. Resolution: Perform target-specific assays (e.g., PfDHODH inhibition for antimalarial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
